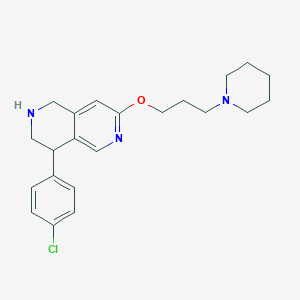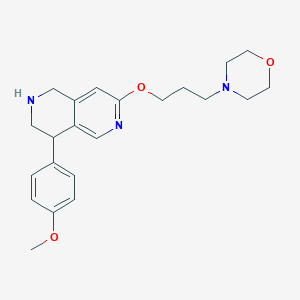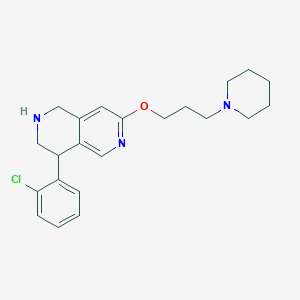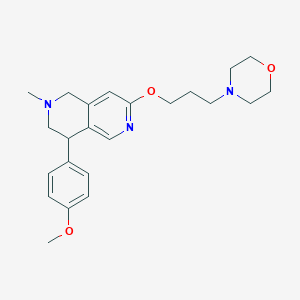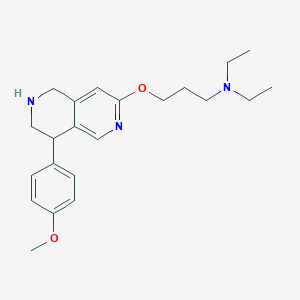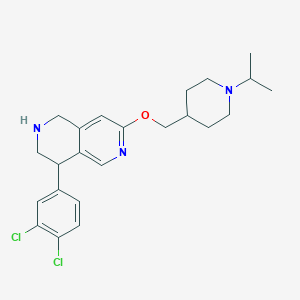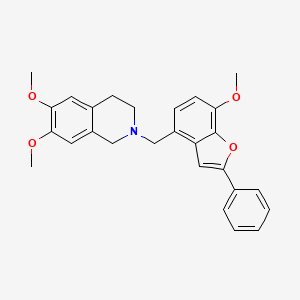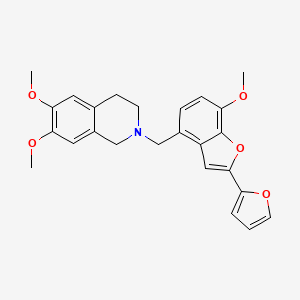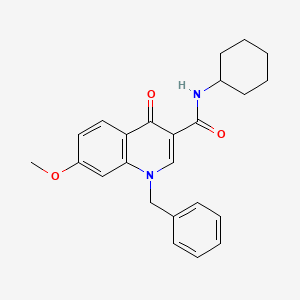
1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common approach is the condensation of 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with benzylamine and cyclohexylamine under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products Formed
Oxidation: Formation of quinoline-4,7-dione derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of brominated quinoline derivatives.
Scientific Research Applications
1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
- N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Uniqueness
1-benzyl-N-cyclohexyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-benzyl-N-cyclohexyl-7-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c1-29-19-12-13-20-22(14-19)26(15-17-8-4-2-5-9-17)16-21(23(20)27)24(28)25-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,16,18H,3,6-7,10-11,15H2,1H3,(H,25,28) |
InChI Key |
NTVPQJZVGIVDJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2CC3=CC=CC=C3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2-methoxyphenyl)methyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B10793848.png)

![8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B10793877.png)
